3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone
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Overview
Description
3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone is an organic compound that belongs to the class of ketones It is characterized by the presence of a ketone functional group (C=O) attached to a butyl chain, which is further substituted with dimethylamino and m-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone can be achieved through several synthetic routes. One common method involves the alkylation of a suitable ketone precursor with a dimethylamino-substituted alkyl halide. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the ketone and facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized products.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone
- 3,3-Dimethyl-4-(dimethylamino)-4-(o-tolyl)butyl o-tolyl ketone
- 3,3-Dimethyl-4-(dimethylamino)-4-(phenyl)butyl phenyl ketone
Uniqueness
3,3-Dimethyl-4-(dimethylamino)-4-(m-tolyl)butyl m-tolyl ketone is unique due to the specific positioning of the m-tolyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different physical and chemical properties.
Properties
CAS No. |
3215-88-1 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-(dimethylamino)-4,4-dimethyl-1,5-bis(3-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C23H31NO/c1-17-9-7-11-19(15-17)21(25)13-14-23(3,4)22(24(5)6)20-12-8-10-18(2)16-20/h7-12,15-16,22H,13-14H2,1-6H3 |
InChI Key |
PBMZNCPYXLIKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)CCC(=O)C2=CC=CC(=C2)C)N(C)C |
Origin of Product |
United States |
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